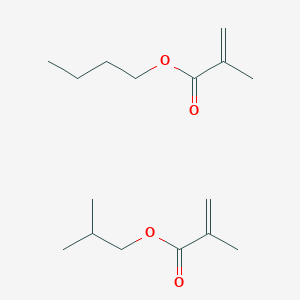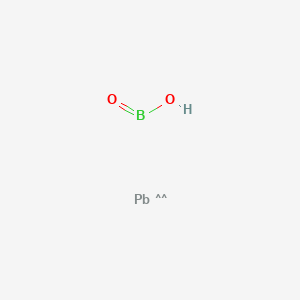
1,3-Pyrrolidinedicarboxylic acid, 4-(4-iodophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Pyrrolidinedicarboxylic acid, 4-(4-iodophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with an iodophenyl group and a tert-butyl ester.
Vorbereitungsmethoden
The synthesis of 1,3-Pyrrolidinedicarboxylic acid, 4-(4-iodophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent substitution reactions. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The iodophenyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Pyrrolidinedicarboxylic acid, 4-(4-iodophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The iodophenyl group and the pyrrolidine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1,3-Pyrrolidinedicarboxylic acid, 4-(4-iodophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel- stands out due to its unique structural features and reactivity. Similar compounds include:
- 1,3-Pyrrolidinedicarboxylic acid derivatives with different substituents.
- Compounds with similar ester groups but different aromatic substitutions.
Eigenschaften
Molekularformel |
C16H19INO4- |
|---|---|
Molekulargewicht |
416.23 g/mol |
IUPAC-Name |
(3R,4S)-4-(4-iodophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C16H20INO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/p-1/t12-,13+/m1/s1 |
InChI-Schlüssel |
MUDNZNUWXOMXHX-OLZOCXBDSA-M |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)[O-])C2=CC=C(C=C2)I |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)[O-])C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
![methyl N-[(2,6-difluorophenyl)methyl]-N'-nitrocarbamimidothioate](/img/structure/B12340614.png)


![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)





